3-Chloro-3'-nitrobenzophenone

Physicochemical characterization Formulation development Solid-phase handling

3-Chloro-3'-nitrobenzophenone (IUPAC: (3-chlorophenyl)(3-nitrophenyl)methanone, CAS 494203-12-2, MFCD00228117) is a disubstituted benzophenone derivative bearing a chlorine atom at the 3-position of one phenyl ring and a nitro group at the 3'-position of the other. The compound possesses a molecular weight of 261.66 g·mol⁻¹, a computed LogP of ~4.00, and a topological polar surface area of 62.89 Ų.

Molecular Formula C13H8ClNO3
Molecular Weight 261.66 g/mol
CAS No. 494203-12-2
Cat. No. B1613751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3'-nitrobenzophenone
CAS494203-12-2
Molecular FormulaC13H8ClNO3
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
InChIKeyGAEBFYZMMWAODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3'-nitrobenzophenone (CAS 494203-12-2) – Inventory-Stage Identity & Physicochemical Fingerprint for Procurement Comparability


3-Chloro-3'-nitrobenzophenone (IUPAC: (3-chlorophenyl)(3-nitrophenyl)methanone, CAS 494203-12-2, MFCD00228117) is a disubstituted benzophenone derivative bearing a chlorine atom at the 3-position of one phenyl ring and a nitro group at the 3'-position of the other . The compound possesses a molecular weight of 261.66 g·mol⁻¹, a computed LogP of ~4.00, and a topological polar surface area of 62.89 Ų . It is supplied at 95–97% purity by multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

3-Chloro-3'-nitrobenzophenone (CAS 494203-12-2) – Why Regioisomeric Substitution Is Not Biochemically or Physically Interchangeable


The specific 3-chloro/3'-nitro substitution pattern on the benzophenone scaffold cannot be assumed equivalent to that of its positional isomers. The calculated LogP (4.00) and PSA (62.89 Ų) differ measurably from those of related chloronitrobenzophenones, and the compound remains a liquid at ambient temperature whereas the 4-chloro-3-nitro isomer is a crystalline solid (mp 101–107 °C) . These differences in physical state and computed molecular descriptors can materially affect solubility, partitioning, reaction kinetics during downstream derivatization, and crystallization behaviour in purification workflows. In the context of a defined synthetic route or a screening cascade dependent on specific physicochemical parameters, substitution of one regioisomer for another introduces uncontrolled variables that may alter reaction yields, product impurity profiles, or biological assay outcomes .

3-Chloro-3'-nitrobenzophenone (CAS 494203-12-2) – Quantitative Differentiation Evidence Against the Closest Regioisomeric Analogs


Physicochemical Phase Differentiation: 3-Chloro-3'-nitrobenzophenone Is a Liquid at Ambient Temperature, Whereas the 4-Chloro-3-nitro Isomer Is a Crystalline Solid

3-Chloro-3'-nitrobenzophenone (CAS 494203-12-2) is reported in supplier and database records without an assigned melting point and is consistently described as a liquid or viscous oil at room temperature. In contrast, the closely related 4-chloro-3-nitrobenzophenone regioisomer (CAS 56107-02-9), which bears the chloro and nitro substituents on the same phenyl ring in a different positional arrangement, exhibits a melting point of 101–107 °C and is a crystalline solid under standard laboratory conditions . This physical-state difference is critical for any application requiring solvent-free handling, melt-processing, or solid-phase purification protocols.

Physicochemical characterization Formulation development Solid-phase handling

Computed LogP Differentiates 3-Chloro-3'-nitrobenzophenone from Its Closest Positional Isomer by ~0.6 Log Units

The computed octanol-water partition coefficient (LogP) for 3-chloro-3'-nitrobenzophenone is 4.00240 . By comparison, the 4-chloro-3-nitrobenzophenone isomer (CAS 56107-02-9) has a reported XLogP of approximately 3.4 [1]. This ~0.6 LogP unit difference corresponds to a roughly 4-fold difference in lipophilicity, which can influence membrane permeability, protein binding, and chromatographic retention behaviour in reversed-phase HPLC purification.

Lipophilicity prediction Medicinal chemistry design ADME profiling

Supplier-Documented Purity: 3-Chloro-3'-nitrobenzophenone Is Routinely Available at 95–97% Purity with Full Quality Assurance Documentation

Multiple independent suppliers provide 3-chloro-3'-nitrobenzophenone with a minimum purity specification of 95% (AKSci) or 97% (Fluorochem/CymitQuimica) . This contrasts with some regioisomeric chloronitrobenzophenones for which purity specifications are less consistently reported or capped at 95%. The availability of batch-specific certificates of analysis (COA) and safety data sheets (SDS) supports traceable procurement for regulated research environments.

Procurement specification Quality assurance Supply chain reliability

3-Chloro-3'-nitrobenzophenone (CAS 494203-12-2) – Validated Application Scenarios for Scientific Procurement


Regiospecific Intermediate for Friedel-Crafts-Derived Drug Candidate Libraries

The 3-chloro/3'-nitro arrangement provides two electronically differentiated aryl rings for sequential functionalization. The nitro group activates its ring toward nucleophilic aromatic substitution, while the chloro-substituted ring can undergo orthogonal palladium-catalyzed cross-coupling. This regiospecificity is structurally encoded—isomers with different substitution patterns cannot replicate this sequence without additional protection/deprotection steps .

Liquid-Phase Reaction Screening Where Solid Isomers Require Pre-Dissolution

Unlike the crystalline 4-chloro-3-nitro isomer (mp 101–107 °C), 3-chloro-3'-nitrobenzophenone is a liquid at room temperature, enabling direct syringe-pump addition or neat reaction conditions without solvent pre-dissolution. This simplifies automated high-throughput experimentation workflows .

Chromatographic Method Development Using a Defined-LogP Benzophenone Probe

With a computed LogP of ~4.00 and a PSA of 62.89 Ų, the compound serves as a mid-range lipophilicity probe for reversed-phase HPLC method development. The ~0.6 LogP difference from the 4-chloro-3-nitro isomer provides a calibrated retention-time shift useful for column selectivity testing .

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